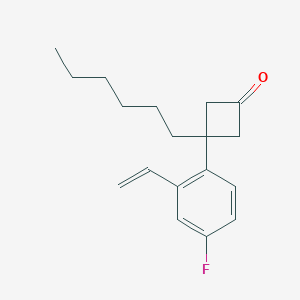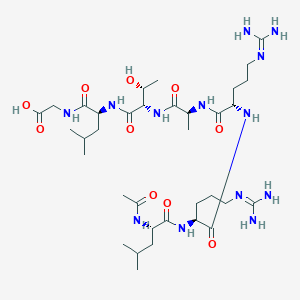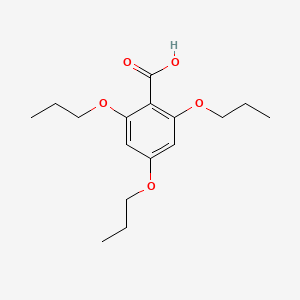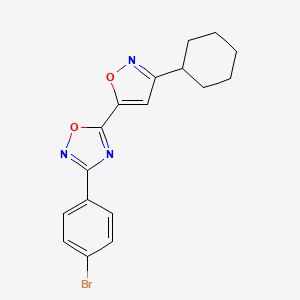
Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- is a synthetic organic compound that belongs to the class of cyclobutanones. These compounds are characterized by a four-membered ring containing a ketone group. The presence of the ethenyl and fluorophenyl groups, along with a hexyl chain, makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- typically involves multi-step organic reactions. One possible route could be:
Formation of the Cyclobutanone Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes and ketenes.
Introduction of the Ethenyl Group: This step might involve a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Addition of the Fluorophenyl Group: This could be done through a Friedel-Crafts acylation reaction, where the fluorophenyl group is introduced to the cyclobutanone ring.
Attachment of the Hexyl Chain: This might involve a Grignard reaction, where a hexyl magnesium bromide reacts with the cyclobutanone.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study enzyme mechanisms.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The specific pathways involved would depend on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: The parent compound with a simpler structure.
3-(2-Ethenyl-4-fluorophenyl)cyclobutanone: Lacks the hexyl chain.
3-Hexylcyclobutanone: Lacks the ethenyl and fluorophenyl groups.
Uniqueness
Cyclobutanone, 3-(2-ethenyl-4-fluorophenyl)-3-hexyl- is unique due to the combination of the cyclobutanone ring, ethenyl group, fluorophenyl group, and hexyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
918299-15-7 |
|---|---|
Formule moléculaire |
C18H23FO |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-(2-ethenyl-4-fluorophenyl)-3-hexylcyclobutan-1-one |
InChI |
InChI=1S/C18H23FO/c1-3-5-6-7-10-18(12-16(20)13-18)17-9-8-15(19)11-14(17)4-2/h4,8-9,11H,2-3,5-7,10,12-13H2,1H3 |
Clé InChI |
UJYGQNVNNPSVDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(CC(=O)C1)C2=C(C=C(C=C2)F)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
![9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12622270.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)


![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)

![Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)


